Diethyl (1-methylbutyl)malonate

Übersicht

Beschreibung

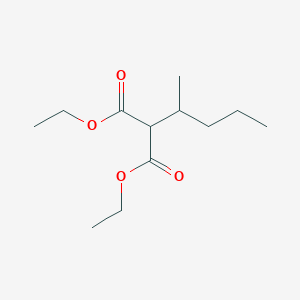

Diethyl (1-methylbutyl)malonate, also known as this compound, is a useful research compound. Its molecular formula is C12H22O4 and its molecular weight is 230.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Diethyl (2-pentyl)malonate

, also known as diethyl 2-pentan-2-ylpropanedioate or Diethyl (1-methylbutyl)malonate , is a chemical compound with the molecular formula C12H22O4 . This compound is a transparent, colorless liquid, soluble in organic solvents like methanol, ethanol, and acetone . It is routinely used as a building block in the synthesis of diverse chemical compounds including agrochemicals and dyes, serving additionally as a solvent and reactant in organic syntheses .

Target of Action

It is known to be used in the synthesis of diverse chemical compounds, suggesting that its targets may vary depending on the specific synthesis process .

Mode of Action

It is known to be used as a reactant in organic syntheses , suggesting that it may interact with other compounds to form new chemical structures.

Biochemical Pathways

It is known to be used in the synthesis of diverse chemical compounds , suggesting that it may be involved in various biochemical pathways depending on the specific synthesis process.

Pharmacokinetics

Its solubility in organic solvents like methanol, ethanol, and acetone suggests that it may have good bioavailability.

Result of Action

It is known to be used in the synthesis of diverse chemical compounds , suggesting that its effects may vary depending on the specific synthesis process.

Action Environment

The action, efficacy, and stability of Diethyl (2-pentyl)malonate can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture, air, and light . Therefore, it is recommended to store this compound at ambient temperatures and protect it from oxidizing agents .

Biologische Aktivität

Diethyl (1-methylbutyl)malonate, with the molecular formula C14H26O4, is a diethyl ester of malonic acid that has garnered interest in both organic synthesis and biological applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is primarily synthesized through the reaction of malonic acid derivatives with appropriate alcohols. The compound is characterized by its clear oil form and has a boiling point of 120-122 °C under reduced pressure.

Synthesis Overview

- Reagents : Sodium salt of chloroacetic acid, sodium cyanide, ethanol.

- Process : The synthesis generally involves forming an intermediate nitrile followed by hydrolysis to yield the desired ester.

The biological activity of this compound is largely attributed to its role in biochemical pathways such as the malonic ester synthesis. This pathway facilitates the formation of substituted acetic acids, which are crucial for various metabolic processes.

Biochemical Pathways

- Malonic Ester Synthesis : The compound is involved in synthesizing ureides from esters, which are vital in nitrogen metabolism.

- Enzyme Interactions : It may interact with enzymes that catalyze ester hydrolysis and acylation reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Metabolic Effects : It has been shown to influence metabolic pathways related to amino acid synthesis and nitrogen metabolism.

- Toxicological Profile : Studies have indicated low toxicity levels in animal models, with LD50 values exceeding 2000 mg/kg body weight for acute oral toxicity . Repeated dose studies revealed reversible liver hypertrophy at high doses, suggesting metabolic induction rather than systemic toxicity .

Case Studies and Research Findings

A variety of studies have explored the biological implications of this compound:

- Toxicity Studies : In vivo studies demonstrated that the compound does not exhibit significant acute toxicity or skin sensitization properties. For instance, dermal absorption studies showed varying absorption rates across species, with human skin grafts showing about 4% absorption under non-occluded conditions .

- Genotoxicity Assessments : this compound was found to be non-mutagenic in standard Ames assays and did not show clastogenic effects in cytogenetic assays with human lymphocytes .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound | Structure | Biological Activity | Toxicity Profile |

|---|---|---|---|

| Diethyl Malonate | C10H18O4 | Used in organic synthesis | LD50 > 2000 mg/kg |

| Dimethyl Malonate | C6H10O4 | Similar metabolic pathways | LD50 > 2000 mg/kg |

| Malonic Acid | C3H4O4 | Precursor in various biochemical pathways | Low toxicity observed |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Diethyl (1-methylbutyl)malonate is characterized by its clear oil form and has a boiling point of 120-122 °C under reduced pressure (8 Torr) . The compound participates prominently in the malonic ester synthesis , a key biochemical pathway that facilitates the formation of substituted acetic acids. This process is critical for various metabolic pathways and enzymatic reactions.

Organic Synthesis

This compound is widely utilized as a reagent in organic synthesis. Its primary application lies in the synthesis of ureides from esters , which is significant for understanding nitrogen metabolism in living organisms. This reaction often involves electrochemical methods where the compound interacts with urea to produce ureides .

Biochemical Studies

In biochemical research, this compound serves as a valuable tool for studying enzyme mechanisms and metabolic pathways. Its ability to participate in various reactions allows researchers to explore the dynamics of enzyme activity and substrate interactions, particularly in nitrogen metabolism .

Industrial Applications

The compound is also applied in the production of polymers and other industrial chemicals. Its unique structure imparts specific reactivity that can be exploited in developing new materials or enhancing existing processes .

Synthesis of Ureides

Recent studies have demonstrated the effectiveness of this compound in synthesizing ureides through electrochemical methods. This process not only enhances yield but also provides insights into alternative pathways for nitrogen utilization .

Toxicological Studies

Research into the toxicological profile of this compound has revealed its safety profile when used within specified limits, making it suitable for various applications without significant health risks .

Analyse Chemischer Reaktionen

Alkylation Reactions

Diethyl (1-methylbutyl)malonate participates in alkylation via the malonic ester synthesis mechanism. The α-hydrogens adjacent to the carbonyl groups are deprotonated to form a resonance-stabilized enolate, which reacts with alkyl halides or electrophiles:

Mechanism :

- Enolate Formation :

Treatment with a base (e.g., sodium ethoxide) generates the enolate ion: - Alkylation :

The enolate undergoes nucleophilic substitution (S<sub>N</sub>2) with alkyl halides (e.g., n-butyl bromide) to form monoalkylated products .

Example :

Reaction with n-butyl bromide at 76–84°C yields alkylated derivatives (yield: ~76%, purity: >99.5%) .

Hydrolysis Reactions

The ester groups undergo hydrolysis under acidic or basic conditions to form carboxylic acids or salts:

Conditions and Outcomes :

Industrial Application :

Hydrolysis is a critical step in synthesizing ureides via electrochemical methods with urea .

Decarboxylation

Heating the hydrolyzed malonic acid derivative induces decarboxylation, yielding substituted acetic acids:Key Use : Production of α-alkylated carboxylic acids for pharmaceuticals .

Condensation Reactions

The compound participates in Claisen and Knoevenagel condensations due to its active methylene group:

- Claisen Condensation :

Reaction with esters/ketones forms β-ketoesters . - Knoevenagel Condensation :

Reaction with aldehydes yields α,β-unsaturated carbonyl compounds .

Example :

Condensation with benzaldehyde under basic conditions produces a conjugated enone system.

Substitution Reactions

The α-hydrogens can be substituted via halogenation or nitrosation:

| Reaction | Reagents | Product |

|---|---|---|

| Bromination | Br<sub>2</sub>, PCl<sub>3</sub> | α-Bromomalonate derivative |

| Nitrosation | NaNO<sub>2</sub>, AcOH | Diethyl oximinomalonate |

Application : Nitrosated products are intermediates in amino acid synthesis .

Oxidation and Reduction

- Oxidation :

Using KMnO<sub>4</sub> or CrO<sub>3</sub> oxidizes the ester to ketones or carboxylic acids . - Reduction :

Catalytic hydrogenation (e.g., Pd/C) reduces carbonyl groups to alcohols .

Key Research Findings

- Alkylation Efficiency :

Optimal alkylation occurs at 76–84°C with a molar ratio of 1:4.3 (malonate:n-butyl bromide) . - Decarboxylation Kinetics :

Decarboxylation proceeds via a six-membered cyclic transition state, with activation energy ≈ 120 kJ/mol . - Ureide Synthesis :

Electrochemical methods enhance yield (68%) compared to thermal approaches (50%) .

Eigenschaften

IUPAC Name |

diethyl 2-pentan-2-ylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-5-8-9(4)10(11(13)15-6-2)12(14)16-7-3/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFSNEWORATSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201267910 | |

| Record name | 1,3-Diethyl 2-(1-methylbutyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-47-5 | |

| Record name | 1,3-Diethyl 2-(1-methylbutyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (1-methylbutyl)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl (1-methylbutyl)malonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (1-methylbutyl)malonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diethyl 2-(1-methylbutyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (1-methylbutyl)malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.